molecular formula C21H15ClN4O4 B012746 p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide CAS No. 100278-42-0

p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide

Cat. No. B012746
M. Wt: 422.8 g/mol
InChI Key: FPJNBWBCPRPJTP-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide, also known as p-Cl-PB-Hydrazone, is a chemical compound with potential applications in scientific research. This compound is a hydrazone derivative of p-chlorobenzoyl chloride and 2-m-nitrobenzylidenehydrazinecarboxylic acid.

Mechanism Of Action

The mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is not fully understood, but it is thought to involve the inhibition of cellular respiration. This compound has been shown to decrease the oxygen consumption rate of cancer cells, leading to a reduction in ATP production and ultimately cell death. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to induce apoptosis in cancer cells, further contributing to its anticancer activity.

Biochemical And Physiological Effects

P-Cl-PB-Hydrazone has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory properties and to inhibit the production of reactive oxygen species. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to decrease the expression of certain genes involved in cancer progression, suggesting that it may have a broader role in cancer therapy.

Advantages And Limitations For Lab Experiments

One advantage of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is its relatively low toxicity compared to other anticancer agents. This compound has been shown to have a high therapeutic index, meaning that it is effective at killing cancer cells while sparing normal cells. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is relatively easy to synthesize and can be obtained in reasonable yields.
One limitation of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is its poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its use in cancer therapy.

Future Directions

There are a number of potential future directions for research on p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone. One area of interest is the development of more water-soluble derivatives of this compound, which could improve its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone and to optimize its use in cancer therapy. Finally, there is potential for the development of new antibiotics based on the antibacterial and antifungal properties of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone.

Synthesis Methods

The synthesis of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone involves the reaction of p-chlorobenzoyl chloride with 2-m-nitrobenzylidenehydrazinecarboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acid to obtain the final product. The yield of the reaction is typically around 50%.

Scientific Research Applications

P-Cl-PB-Hydrazone has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.

properties

CAS RN

100278-42-0

Product Name

p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide

Molecular Formula

C21H15ClN4O4

Molecular Weight

422.8 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15ClN4O4/c22-17-8-4-15(5-9-17)20(27)24-18-10-6-16(7-11-18)21(28)25-23-13-14-2-1-3-19(12-14)26(29)30/h1-13H,(H,24,27)(H,25,28)/b23-13+

InChI Key

FPJNBWBCPRPJTP-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

synonyms

p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide

Origin of Product

United States

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